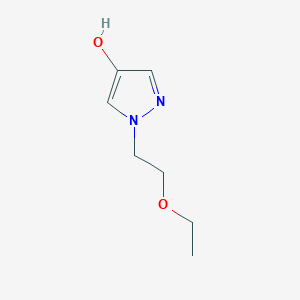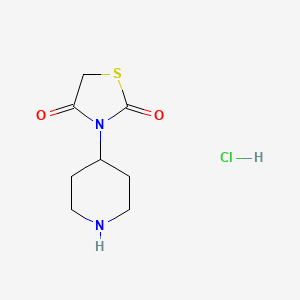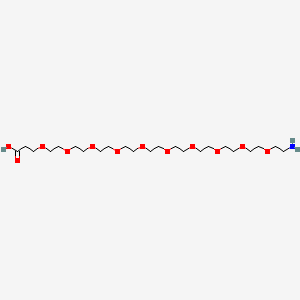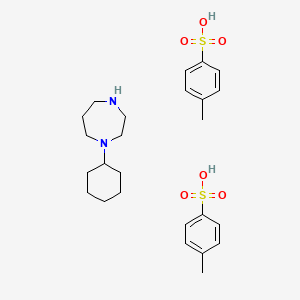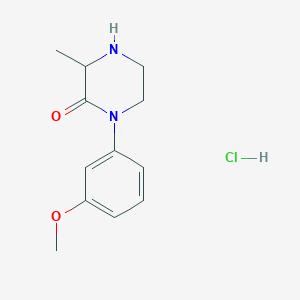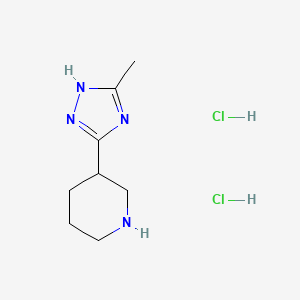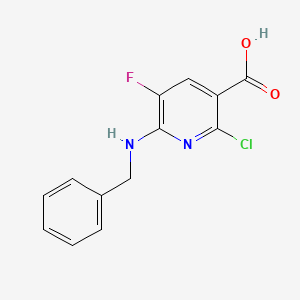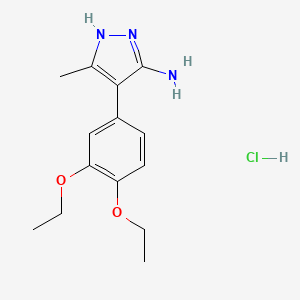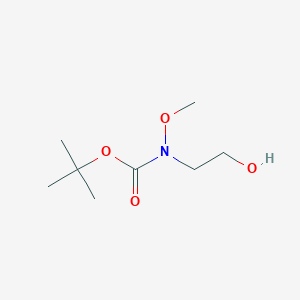
Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester
Overview
Description
Mechanism of Action
Target of Action
The primary target of Carbamic Acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl Ester is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand .
Mode of Action
This compound interacts with its target, cereblon, by binding to it. This binding allows for the development of Thalidomide based PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Biochemical Pathways
Upon binding to cereblon, this compound enables the rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This process is crucial for the formation of protein degrader libraries, which are collections of compounds designed to selectively degrade target proteins .
Result of Action
The molecular and cellular effects of the action of this compound involve the degradation of target proteins. By binding to cereblon and facilitating the formation of PROTACs, this compound enables the selective degradation of specific proteins . This protein degradation can influence various cellular processes, potentially leading to therapeutic effects.
Biochemical Analysis
Biochemical Properties
Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbamate kinase, an enzyme involved in the formation of carbamoyl phosphate, a crucial intermediate in the urea cycle and pyrimidine biosynthesis . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with target proteins allows it to modulate their activity, leading to changes in gene expression and cellular function . These interactions are often mediated by the compound’s functional groups, which facilitate binding to specific sites on the target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites within cells, thereby influencing metabolic flux . The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes and developing new therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mode of action and optimizing its use in various applications.
Preparation Methods
The synthesis of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester can be achieved through several synthetic routes. One common method involves the reaction of N-methoxy-N-2-ethanol-1-ylamine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. For instance, hydrolysis of this ester can be catalyzed by either an acid or a base, leading to the formation of the corresponding carbamic acid and alcohol . Oxidation reactions may involve reagents like potassium permanganate, resulting in the formation of oxidized derivatives. Substitution reactions often use nucleophiles to replace the alkoxy group, forming new compounds with different functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be explored for its potential as a drug precursor or as a reagent in biochemical assays. Industrially, it can be used in the production of polymers and other materials due to its reactivity and stability .
Comparison with Similar Compounds
When compared to similar compounds, Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester stands out due to its unique combination of stability and reactivity. Similar compounds include Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester and tert-butyl (2-aminoethyl)(ethyl)carbamate . These compounds share some structural similarities but differ in their specific functional groups and reactivity profiles, making each one suitable for different applications.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-methoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(11)9(12-4)5-6-10/h10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVUAYWBAPDMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


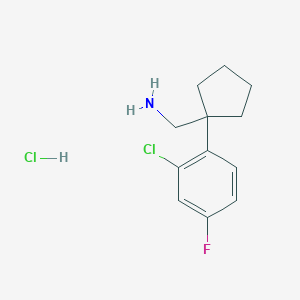
![1-[(Methylimino)(phenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1458897.png)
![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1458898.png)
![1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458901.png)
